Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is a derivative of amino acids, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential addition of other amino acids . The process is automated and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The Fmoc group can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: Hydrogen gas with nickel or rhodium catalysts, LiAlH4, and NaBH4.
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed by treatment with a base, such as piperidine, which facilitates the continuation of the peptide synthesis process . The removal of the Fmoc group proceeds through a two-step mechanism: deprotonation of the fluorene ring system followed by β-elimination to yield a reactive dibenzofulvene intermediate .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-2-amino-3-phenylpropanoic acid: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-(S)-2-amino-4-methylpentanoic acid: Similar in structure but with a different side chain, used in SPPS.
Fmoc-(S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group, making it useful for specific peptide modifications.
Uniqueness
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is unique due to its cyclohexyl side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of peptides that require enhanced stability and hydrophobic interactions .
Properties
IUPAC Name |
(2S)-5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXWZVLKKWJUMU-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.